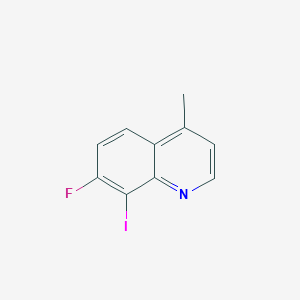
7-Fluoro-8-iodo-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-8-iodo-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-iodo-4-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring using a fluorinating agent. The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and iodination reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: The fluorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, amines, and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Fluoro-8-iodo-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-iodo-4-methylquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound enhance its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
7-Fluoro-4-methylquinoline: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
8-Iodo-4-methylquinoline: Lacks the fluorine atom, which may affect its overall properties.
4-Methylquinoline: Lacks both fluorine and iodine atoms, serving as a simpler analog.
Uniqueness: 7-Fluoro-8-iodo-4-methylquinoline is unique due to the presence of both fluorine and iodine atoms, which enhance its chemical reactivity and potential biological activity. This dual substitution makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H7FIN |
|---|---|
Poids moléculaire |
287.07 g/mol |
Nom IUPAC |
7-fluoro-8-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3 |
Clé InChI |
GPIOPZXVGWRXFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C(C2=NC=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)

![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
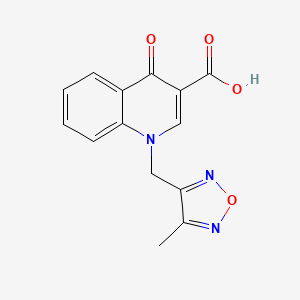
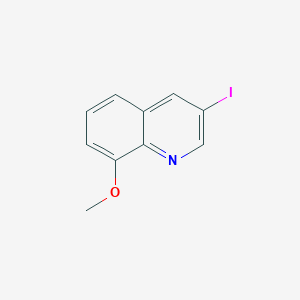
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

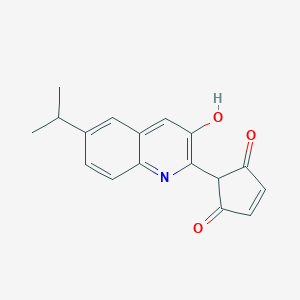
![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)
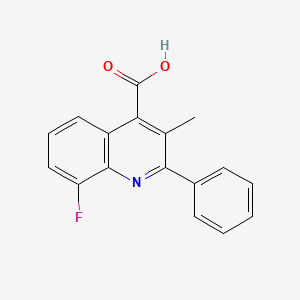
![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)
